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For Researchers, Scientists, and Drug Development Professionals

PQR620 is a novel, potent, and selective dual inhibitor of the mechanistic target of rapamycin
(mTOR) complexes 1 and 2 (mMTORC1 and mTORC2).[1][2] This synthetic organic compound
has demonstrated significant anti-tumor activity in preclinical models and possesses favorable
pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain
barrier.[3][4] Its high selectivity for mTOR over other kinases, particularly PI3K, makes it a
valuable tool for studying mTOR signaling and a promising candidate for therapeutic
development in oncology and neurological disorders.[1][5]

Chemical Structure and Physicochemical Properties

PQR620, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-
yl]-4-(difluoromethyl)-2-pyridinamine, is a morpholino-triazinyl derivative.[5][6] Its development
was guided by a structure-activity relationship study aimed at optimizing mTOR inhibition while
minimizing off-target effects on the PI3K family of kinases.[6]

Table 1: Physicochemical Properties of PQR620
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Property Value Reference
CAS Number 1927857-56-4 [5]
Molecular Formula C21H25F2N702 [5]
Molecular Weight 445.47 g/mol [51[7]
cLogP 3.06 [1]
Experimental log D (pH 7.4) 3.47 [1]
Solubility
pH 1.2 20.0 + 6.5 mM [1]
pH 6.8 33.7 +4.3 uM [1]
FeSSIF buffer 335 + 148 uM [1]
DMSO Sparingly soluble (1-10 5]
mg/mL)
Ethanol Slightly soluble (0.1-1 mg/mL) [5]

Mechanism of Action and Signaling Pathway

PQR620 is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and
MTORC2 complexes.[1][4] The mTOR signaling pathway is a crucial regulator of cell growth,
proliferation, metabolism, and survival.[8] By inhibiting both complexes, PQR620 disrupts a
wide range of cellular processes that are often dysregulated in cancer and other diseases.[2][8]

Inhibition of MTORC1 by PQR620 leads to the dephosphorylation of its downstream effectors,
including ribosomal protein S6 kinase (S6K) and eukaryaotic initiation factor 4E-binding protein 1
(4E-BP1).[2][9] This results in the suppression of protein synthesis and cell growth.[10] The
inhibition of MTORC2 disrupts the phosphorylation and activation of Akt at Ser473, a key node
in cell survival signaling, and other substrates like PKCa, which is involved in cytoskeletal
organization.[8][11]
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Figure 1: PQR620 Inhibition of mTOR Signaling Pathways.

Pharmacological Properties

PQR620 exhibits potent and selective inhibitory activity against mTOR, with a favorable profile
compared to other kinases, particularly those in the PI3K family.

Table 2: In Vitro Inhibitory Activity of PQR620
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Cell Line/Assay

Target/Assay Value . Reference
Conditions
_ TR-FRET
mTOR (Ki) 10.8 nM _ [1][5]
displacement assay
_ TR-FRET
PI3K p110a (Ki) 4.2 yM _ [5]
displacement assay
MTOR Selectivity over Enzymatic binding
>1000-fold [3][6]
PI3Ka assays
A2058 melanoma
p-Akt (Ser473) IC50 0.2 uM [3][6]
cells
p-S6 (Ser235/236) A2058 melanoma
0.1 uM [3][6]
IC50 cells
Lymphoma Cell Lines 56 lymphoma cell
] 250 nM ] [21[7]
(Median 1C50) lines, 72h exposure
Cancer Cell Lines ]
919 nM 66 cancer cell lines [5]
(Mean IC50)
Table 3: Pharmacokinetic Properties of PQR620 in Mice
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Parameter Value Species/Conditions Reference

Maximum Tolerated

150 mg/k Mice 4
Dose (MTD) I 4]

Maximum .
) Male C57BL/6J mice,
Concentration (Cmax) 4.8 pg/mL o [4]
oral application
- Plasma

Maximum ]
) Male C57BL/6J mice,
Concentration (Cmax) 7.7 pg/mL o [4]
oral application

- Brain
Time to Cmax ) Male C57BL/6J mice,

] 30 minutes o [4]
(Plasma and Brain) oral application
Half-life (t1/2) - .

) ~5 hours Male C57BL/6J mice [4]
Plasma and Brain
Brain:Plasma Ratio ~1.6 Mice [12]

Experimental Protocols
In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PQR620 on cancer
cell proliferation.

Methodology:
o Cell Culture: Lymphoma cell lines are cultured according to the supplier's instructions.[11]

e Drug Preparation: PQR620 is dissolved in dimethyl sulfoxide (DMSO) to create a stock
solution of 10 mM.[7]

o Treatment: Cells are seeded in 384-well plates.[3] Increasing doses of PQR620 are added to
the wells using a digital dispenser.[3]

 Incubation: The treated cells are incubated for 72 hours.[3][7]
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 Viability Assessment: Cell proliferation is measured using a suitable viability assay, such as
the Cell Counting Kit-8 (CCK-8).[11]

o Data Analysis: The drug concentration causing 50% inhibition of cell proliferation (IC50) is
calculated.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of PQR620 in a mouse xenograft model.
Methodology:
¢ Animal Model: NOD-Scid mice are used for the study.[3]

e Tumor Implantation: 5-10 million lymphoma cells (e.g., SU-DHL-6 or RI-1) are
subcutaneously inoculated into the mice.[3]

o Treatment Initiation: Treatment with PQR620 begins when tumors reach a volume of 100-
150 mm3.[3]

o Drug Administration: PQR620 is administered orally at a dose of 100 mg/kg per day.[3]
o Treatment Duration: Treatment is carried out for 14 to 21 days.[3]

» Efficacy Evaluation: Tumor growth is monitored and compared between the treated and
control groups.[4]
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Figure 2: General Experimental Workflow for PQR620 Evaluation.

Conclusion

PQR620 is a highly selective and potent dual mMTORCZ1/2 inhibitor with promising anti-tumor
activity and favorable pharmacokinetic properties, including brain penetration.[1][3][7] Its well-
defined mechanism of action and the availability of detailed experimental protocols make it an
excellent tool for research into the mTOR signaling pathway.[2][11] The preclinical data strongly
support its further investigation as a potential therapeutic agent for various cancers and
neurological disorders characterized by aberrant mTOR activation.[1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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